molecular formula C13H17BrO2 B3283775 Tert-butyl 2-(4-(bromomethyl)phenyl)acetate CAS No. 77292-91-2

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate

Cat. No.: B3283775
CAS No.: 77292-91-2
M. Wt: 285.18 g/mol
InChI Key: RSSSPVYGYNGCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate (CAS 77292-91-2) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol, features a reactive bromomethyl group on the phenyl ring and a protected acetate moiety as a tert-butyl ester . The bromomethyl group serves as a versatile handle for further functionalization, enabling its use in cross-coupling reactions and as a precursor for the synthesis of more complex molecules. In a research context, compounds with tert-butyl esters are of significant interest due to the favorable properties of the tert-butyl group in NMR spectroscopy; its sharp and intense proton signals make it a sensitive probe for studying large biomolecular assemblies, including membrane-protein complexes, even at low micromolar concentrations . This reagent must be handled with care and stored under an inert atmosphere at 2-8°C . This product is intended for research applications and is not intended for human or veterinary diagnostic use.

Properties

IUPAC Name

tert-butyl 2-[4-(bromomethyl)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-13(2,3)16-12(15)8-10-4-6-11(9-14)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSSPVYGYNGCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-(bromomethyl)phenyl)acetate typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-(bromomethyl)phenyl)acetate involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Phenacyl 4-(Bromomethyl)phenylacetate (CAS 66270-97-1)
  • Structure : Contains a phenacyl ester (–OCC(=O)C₆H₅) instead of a tert-butyl ester.
  • Molecular Formula : C₁₇H₁₅BrO₃; Molecular Weight : 347.21 g/mol .
  • Reactivity : The phenacyl group is photoreactive and prone to cleavage under UV light, unlike the hydrolytically stable tert-butyl ester.
  • Applications : Used in photolabile protecting strategies in peptide synthesis .
tert-Butyl 2-(4-Bromophenyl)acetate (CAS 33155-58-7)
  • Structure : Lacks the bromomethyl group; bromine is directly attached to the phenyl ring.
  • Molecular Formula : C₁₂H₁₅BrO₂; Molecular Weight : 271.15 g/mol .
  • Reactivity : The aryl bromide undergoes coupling reactions (e.g., Suzuki-Miyaura) but is less reactive in alkylation compared to bromomethyl derivatives.
  • Applications : Intermediate in cross-coupling reactions for biaryl synthesis .

Positional Isomerism

Methyl 2-(2-(Bromomethyl)phenyl)acetate
  • Structure : Bromomethyl group at the ortho position of the phenyl ring; methyl ester (–OCH₃).
  • Molecular Formula : C₁₁H₁₁BrO₂; Molecular Weight : 259.11 g/mol .
  • Reactivity : Steric hindrance at the ortho position reduces accessibility for nucleophilic attacks compared to para-substituted analogs.
  • Applications : Alkylating agent in N-heterocyclic carbene synthesis .

Functionalized Derivatives

Methyl 2-(4-((tert-Butoxycarbonyl)amino)phenyl)acetate (CAS 112918-77-1)
  • Structure : Incorporates a tert-butoxycarbonyl (BOC)-protected amine (–NHBOC) on the phenyl ring.
  • Molecular Formula: C₁₄H₁₉NO₄; Molecular Weight: 265.31 g/mol .
  • Reactivity : The BOC group is acid-labile, enabling controlled deprotection in multistep syntheses.
  • Applications : Peptide and polymer chemistry for amine protection .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights Applications
tert-Butyl 2-(4-(bromomethyl)phenyl)acetate C₁₃H₁₇BrO₂ 285.18 –CH₂Br, tert-butyl ester Alkylation, stable to hydrolysis Drug intermediates, alkylation agents
Phenacyl 4-(bromomethyl)phenylacetate C₁₇H₁₅BrO₃ 347.21 –CH₂Br, phenacyl ester Photocleavage, less hydrolytic stability Photolabile protecting groups
tert-Butyl 2-(4-bromophenyl)acetate C₁₂H₁₅BrO₂ 271.15 Aryl bromide, tert-butyl ester Cross-coupling reactions Biaryl synthesis
Methyl 2-(2-(bromomethyl)phenyl)acetate C₁₁H₁₁BrO₂ 259.11 –CH₂Br (ortho), methyl ester Steric hindrance limits reactivity N-heterocyclic carbene synthesis
Methyl 2-(4-(BOC-amino)phenyl)acetate C₁₄H₁₉NO₄ 265.31 –NHBOC, methyl ester Acid-sensitive deprotection Peptide synthesis

Key Research Findings

Reactivity Hierarchy : Bromomethyl-substituted compounds (e.g., this compound) exhibit superior alkylation efficiency compared to aryl bromides due to the electrophilic –CH₂Br group .

Steric Effects: tert-Butyl esters enhance solubility in nonpolar solvents and resist enzymatic degradation, making them advantageous in drug delivery systems .

Positional Influence : Para-substituted bromomethyl derivatives show higher reaction yields in nucleophilic substitutions compared to ortho isomers due to reduced steric hindrance .

Biological Activity

Tert-butyl 2-(4-(bromomethyl)phenyl)acetate, an organic compound with the molecular formula C12H15BrO2\text{C}_{12}\text{H}_{15}\text{BrO}_{2}, is notable for its potential biological activities and applications in medicinal chemistry. This compound features a tert-butyl group and a bromomethyl-substituted phenyl ring, which contribute to its reactivity and utility in various chemical syntheses.

While specific mechanisms of action for this compound are not extensively documented, its biological activity primarily arises from its role as a reactant in the synthesis of biologically active compounds. Notably, it has been implicated in the development of glucagon receptor antagonists, which may offer therapeutic benefits in diabetes management. The compound's pharmacokinetics suggest it has high gastrointestinal absorption and the ability to cross the blood-brain barrier, enhancing its potential efficacy in medicinal applications.

Reactivity and Interaction Studies

The bromomethyl group in this compound is particularly reactive, enabling it to form covalent bonds with various biomolecules. This reactivity is critical for understanding the compound's utility in drug development and its potential effects on biological systems. Interaction studies indicate that this compound can participate in biochemical pathways, which may lead to significant alterations in biomolecule functions.

Comparative Analysis with Similar Compounds

This compound can be compared with other structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-(4-chlorophenyl)acetateC12H14ClO2\text{C}_{12}\text{H}_{14}\text{ClO}_{2}Chlorine substituent instead of bromine
Ethyl 2-(4-bromophenyl)acetateC12H13BrO2\text{C}_{12}\text{H}_{13}\text{BrO}_{2}Ethyl group instead of tert-butyl
Benzyl 2-(4-bromophenyl)acetateC13H13BrO2\text{C}_{13}\text{H}_{13}\text{BrO}_{2}Benzyl group providing different reactivity

This compound stands out due to its specific combination of a tert-butyl group and a bromomethyl substituent, enhancing its reactivity profile compared to similar compounds.

Synthesis and Applications

The synthesis of this compound typically involves the esterification of 4-(bromomethyl)benzoic acid with tert-butyl alcohol, facilitated by a strong acid catalyst under reflux conditions. This method is scalable for industrial applications, maximizing yield and purity.

Research indicates that compounds derived from this compound have shown promise in various therapeutic contexts. For instance, derivatives have been evaluated for their potential as glucagon receptor antagonists, contributing to diabetes treatment strategies.

Pharmacological Studies

Pharmacological evaluations have suggested that derivatives of this compound exhibit significant biological activities. For example, studies on related compounds have highlighted their efficacy against cancer cell lines and their roles as inhibitors in various biochemical pathways. While specific data on this compound is limited, the trends observed in similar compounds provide insight into its potential applications .

Q & A

Q. What are the primary synthetic routes for preparing tert-butyl 2-(4-(bromomethyl)phenyl)acetate?

The compound is typically synthesized via esterification of 2-(4-(bromomethyl)phenyl)acetic acid with tert-butyl alcohol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). The reaction is refluxed in solvents like dichloromethane or toluene, followed by purification via column chromatography . Alternative methods include palladium-catalyzed α-arylation using aryl bromides and zinc enolates in THF, which enables efficient coupling with tert-butyl esters under controlled temperatures (e.g., −50°C to room temperature) .

Q. How is this compound characterized for structural confirmation?

Standard characterization involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H), bromomethyl (δ ~4.3 ppm), and aromatic protons.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₇BrO₂, MW 301.18 g/mol).
  • Elemental analysis : To validate purity (>97%) .

Q. What are the common chemical reactions mediated by the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides, enabling functionalization. For example:

  • Reaction with NaN₃ yields an azide intermediate for click chemistry.
  • Substitution with primary amines forms secondary amines, useful in drug conjugate synthesis .

Q. What are the key applications of this compound in organic synthesis?

It serves as a versatile intermediate for:

  • Pharmaceuticals : Building block for kinase inhibitors or protease modulators.
  • Agrochemicals : Derivatization to introduce pesticidal moieties.
  • Material science : Functionalization of polymers via bromine-mediated crosslinking .

Advanced Questions

Q. How can reaction yields be optimized in palladium-catalyzed α-arylation for tert-butyl ester derivatives?

Key parameters include:

  • Catalyst system : Pd(dba)₂ with Q-phos ligand enhances aryl bromide activation.
  • Solvent control : THF ensures solubility of zinc enolates and prevents side reactions.
  • Temperature gradient : Starting at −50°C minimizes undesired coupling before warming to RT for completion.
  • Substrate ratio : A 3:1 excess of zinc enolate to aryl bromide maximizes conversion (typical yields: 71–95%) .

Q. What advanced structural elucidation techniques resolve ambiguities in crystallographic data for tert-butyl esters?

  • Single-crystal X-ray diffraction : Resolves bond angles and torsional strain in the tert-butyl group. Software like SHELXL refines crystallographic models using high-resolution data (R-factor <0.06) .
  • DFT calculations : Compare experimental NMR shifts with theoretical values to validate electronic environments .

Q. How do competing side reactions (e.g., elimination or oxidation) impact synthesis, and how are they mitigated?

  • Elimination : Bromomethyl group elimination to form styrene derivatives is suppressed by using aprotic solvents (e.g., DCM) and avoiding strong bases.
  • Oxidation : Tert-butyl esters are prone to acid-catalyzed hydrolysis; anhydrous conditions and inert atmospheres (N₂/Ar) prevent degradation .

Q. What role does this compound play in studying enzyme-substrate interactions?

The bromine atom acts as a heavy atom for X-ray crystallography phasing , enabling structural studies of enzyme active sites. It also serves as a protease inhibitor precursor via covalent bond formation with catalytic residues (e.g., cysteine proteases) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-(4-(bromomethyl)phenyl)acetate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-(4-(bromomethyl)phenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.